ethyl 1-[(benzylthio)acetyl]-3-piperidinecarboxylate
Overview
Description
Ethyl 1-[(benzylthio)acetyl]-3-piperidinecarboxylate is a useful research compound. Its molecular formula is C17H23NO3S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.13986477 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study highlighted the synthesis and evaluation of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, by substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide, showed dramatically enhanced activity. One particular compound, identified as a highly potent inhibitor of acetylcholinesterase, showed potential for advanced development as an antidementia agent, indicating its relevance in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Aromatase Inhibition
Research into 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis revealed that these compounds showed stronger in vitro inhibition of human placental aromatase compared to aminoglutethimide, which is used in the treatment of hormone-dependent breast cancer. The most active derivative demonstrated significantly stronger inhibition, suggesting these compounds as potential candidates for breast cancer treatment (Hartmann & Batzl, 1986).
Antithrombotic Treatment Potential
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound characterized by a trisubstituted beta-amino acid residue, was developed as a potent and orally active fibrinogen receptor antagonist. This compound showed promising human platelet aggregation inhibitory activity and oral availability, suggesting its therapeutic potential, especially for antithrombotic treatment in the acute phase (Hayashi et al., 1998).
Antibacterial and Antifungal Activities
Several studies have synthesized and evaluated derivatives of piperidine for their antimicrobial activities. For instance, Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones were synthesized and displayed moderate to significant antibacterial and antifungal activities (Bekircan & Bektaş, 2008). Similarly, new piperidine substituted benzothiazole derivatives were synthesized and showed good antibacterial activity, indicating their potential use in developing new antimicrobial agents (Shafi et al., 2021).
Properties
IUPAC Name |
ethyl 1-(2-benzylsulfanylacetyl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-21-17(20)15-9-6-10-18(11-15)16(19)13-22-12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYMERKMLMFJGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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